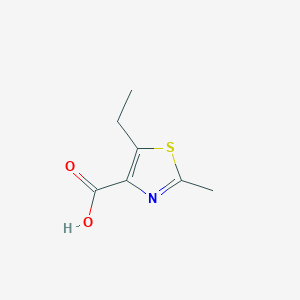

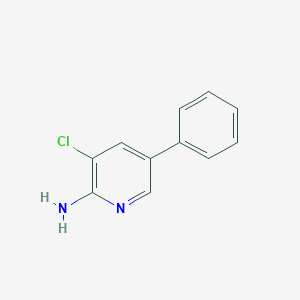

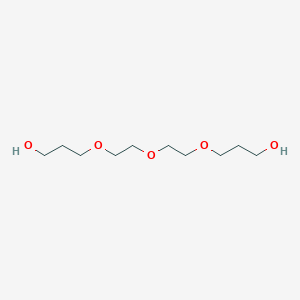

![molecular formula C10H9N3O B3319511 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 1133065-96-9](/img/structure/B3319511.png)

3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one

Overview

Description

“3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one” is a compound that has attracted the attention of medicinal chemists due to its important biological activities . Indazole derivatives, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, are drawing more and more attention in medicinal chemistry as kinase inhibitors .

Synthesis Analysis

The synthesis of 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one involves a Brønsted acid/iodine co-mediated approach to construct dihydropyrazino[2,3-b]indoles in 2-MeTHF as a green solvent at room temperature . A wide range of diversely substituted dihydropyrazino[2,3-b]indoles were synthesized under mild conditions .

Scientific Research Applications

Synthesis Techniques

Efficient Traceless Solid-Phase Synthesis : Pudelová and Krchňák (2009) developed an efficient traceless solid-phase synthesis method for 3,4-dihydropyrazino[1,2-b]indazoles, using commercially available building blocks, which facilitated combinatorial syntheses of libraries with high purity and diverse substitutions (Pudelová & Krchňák, 2009).

Rearrangement to Novel Heterocycles : Kočí, Oliver, and Krchňák (2010) discovered a mild condition process where 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides rearranged to form 2,3-dihydro-1H-imidazo[1,2-b]indazoles. This method tolerated a wide range of functional groups and accessed a new class of heterocycles (Kočí, Oliver, & Krchňák, 2010).

Base-Catalyzed Synthesis of Polycyclic Heteroaromatic Compounds : Bandini, Eichholzer, Monari, Piccinelli, and Umani-Ronchi (2007) described a catalytic synthetic approach to 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones. The use of organic and inorganic bases allowed fast and regioselective ring-closing reactions in high yields (Bandini et al., 2007).

Domino Approach to Synthesize Biologically Relevant Compounds : Palomba, Sancineto, Marini, Santi, and Bagnoli (2018) disclosed a method to produce 3,4-dihydropyrazino[1,2-a]indol-1(2H)ones and 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)ones, utilizing a domino Michael/intramolecular nucleophilic substitution pathway. This method allowed chemo and regio-selective processes with various substrates (Palomba et al., 2018).

Chemical Properties and Reactions

Chemical Properties of 2-(2-Amino/Hydroxyethyl)-1-Aryl-3,4-Dihydropyrazino[1,2-b]indazol-2-iums : Kočí and Krchňák (2010) investigated the acid-mediated release of amino alcohols, diamines, benzenesulfonyl chlorides, and bromoketones to produce complex fused heterocycles under mild conditions with diverse substitution patterns (Kočí & Krchňák, 2010).

Lewis Acid-Free Synthesis : Maleki, Ashrafi, and Tayebee (2014) developed an environmentally friendly procedure for synthesizing 3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-triones using a multi-component, one-pot reaction. This method highlighted the use of 1,1,1,3,3,3-hexafluoro-2-propanol as a green catalyst (Maleki, Ashrafi, & Tayebee, 2014).

Applications in Pharmacology and Drug Discovery

Design and Synthesis for Ocular Antihypertensive Agents : Furlotti et al. (2018) studied compounds acting on serotonin 2A and adrenergic α1 receptors for ocular hypotensive agents. They identified a 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one derivative with potent receptor antagonism and demonstrated its effectiveness in vivo (Furlotti et al., 2018).

Indazole Derivatives in Medicinal Research : Mal et al. (2022) reviewed the synthesis and biological activities of indazole derivatives, highlighting their importance in medicinal research, including their roles in treating various cancers and chronic inflammations (Mal et al., 2022).

Synthesis and Anti-Inflammatory Activity : Abouzid and El-Abhar (2003) synthesized a series of N2 substituted 1,2-dihydro-3H-indazol-3-ones and evaluated their anti-inflammatory activity, finding some compounds exhibited significant activity, surpassing that of the reference drug diclofenac (Abouzid & El-Abhar, 2003).

properties

IUPAC Name |

3,4-dihydro-2H-pyrazino[1,2-b]indazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTGNQPVUFYZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C3C=CC=CC3=N2)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

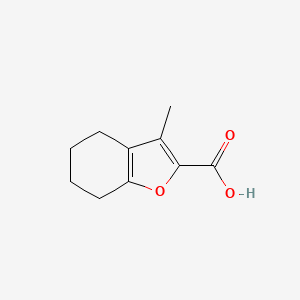

![2-[(9-benzyl-9H-purin-6-yl)amino]ethanol](/img/structure/B3319442.png)

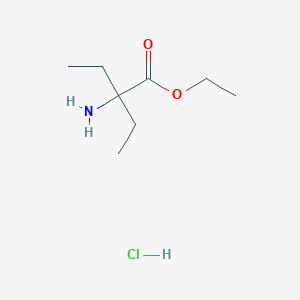

![3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3319445.png)

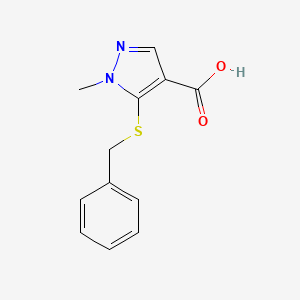

![(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone](/img/structure/B3319463.png)

![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)